![molecular formula C12H14N4O B7539193 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide, also known as MRS1477, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and cancer progression.
Mecanismo De Acción
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide acts as a selective antagonist of the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and cancer progression. By blocking the activity of this receptor, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide can inhibit the growth and metastasis of cancer cells, reduce inflammation, and improve immune function.
Biochemical and physiological effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and metastasis, reduction of inflammation, and improvement of immune function. It has also been shown to modulate the activity of immune cells, such as T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide in lab experiments is its selectivity for the P2Y14 receptor, which allows for specific targeting of this receptor without affecting other receptors. Additionally, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide, including:
1. Investigating its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
2. Developing more efficient and cost-effective synthesis methods for N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide.
3. Studying the molecular mechanisms underlying the effects of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide on cancer cells and immune cells.
4. Developing more potent and selective P2Y14 receptor antagonists based on the structure of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide.
5. Investigating the potential use of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide in combination with other drugs or therapies for the treatment of cancer and other diseases.
Métodos De Síntesis
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several intermediate compounds. The first step involves the synthesis of 2-chloro-3-pyridinecarboxylic acid, which is then converted to 2-amino-3-pyridinecarboxylic acid. The latter compound is then reacted with 1-methyl-4-(methylsulfonyl)pyrazole to form the final product, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and immune disorders. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the P2Y14 receptor. Additionally, it has been shown to reduce inflammation and improve immune function by modulating the activity of immune cells.
Propiedades
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15(8-10-6-14-16(2)9-10)12(17)11-4-3-5-13-7-11/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMZDKFCYRAANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

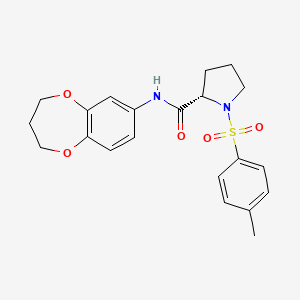
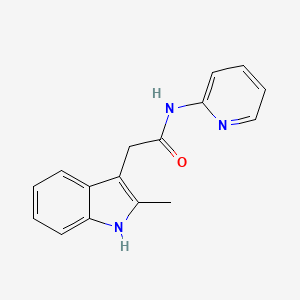
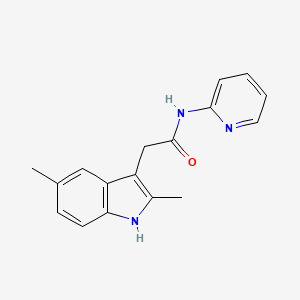
![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)
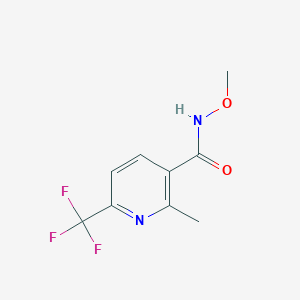
![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![{3-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B7539160.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)
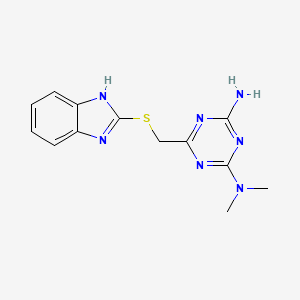
![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)
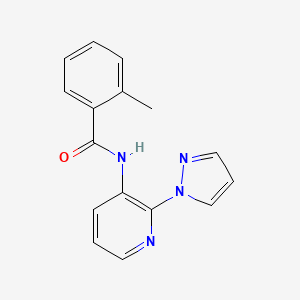
![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)